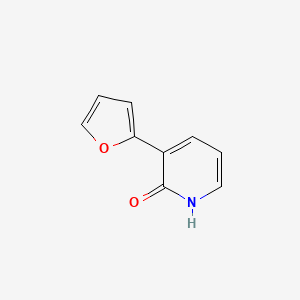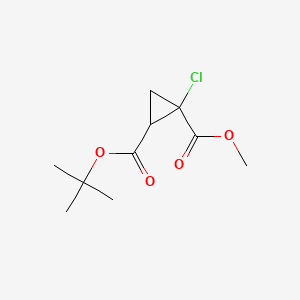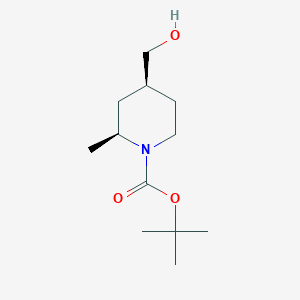![molecular formula C13H9ClO3 B6319469 3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 96460-02-5](/img/structure/B6319469.png)
3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom and a hydroxyl group on the biphenyl structure, along with a carboxylic acid functional group
作用机制
Target of Action
Similar compounds such as meso-tetra (4-carboxyphenyl) porphyrin (tcpp) have been shown to interact with various biological targets . For instance, TCPP has been used in the treatment of HIV-1 by inhibiting the virus entry . In another study, TCPP was assembled with Sorafenib, a multi-kinase inhibitor, for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Mode of Action
For instance, in the treatment of HIV-1, TCPP inhibits the binding of the virus to the host cell, thereby preventing viral entry . In the case of hepatocellular carcinoma treatment, TCPP generates reactive oxygen species (ROS) under ultrasound irradiation, which are toxic to tumor cells .
Biochemical Pathways
For instance, in the treatment of HIV-1, TCPP inhibits the renin-angiotensin system, leading to a reduction in blood pressure .
Pharmacokinetics
For instance, TCPP has been used in the development of stable porphyrin-based MOF sensors for chemical and biological sensing .
Action Environment
For instance, TCPP has been used in the development of stable porphyrin-based MOF sensors for chemical and biological sensing . The stability and efficacy of these sensors can be influenced by environmental factors such as temperature, pH, and light exposure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of 4-hydroxybiphenyl followed by carboxylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The hydroxyl group is then introduced through a hydroxylation reaction using reagents like sodium hydroxide or potassium hydroxide. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the biphenyl moiety.
4-Hydroxybiphenyl-4-carboxylic acid: Similar structure but lacks the chlorine atom.
2’,4’-Dichloro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains an additional chlorine atom at a different position.
Uniqueness
3’-Chloro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the chlorine and hydroxyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNKPIJQYKSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406153 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96460-02-5 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B6319393.png)










![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
